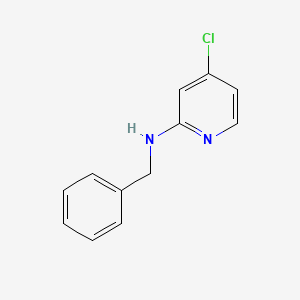

Benzyl-(4-chloro-pyridin-2-YL)amine

Descripción general

Descripción

Benzyl-(4-chloro-pyridin-2-YL)amine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a white to off-white solid .

Physical And Chemical Properties Analysis

Benzyl-(4-chloro-pyridin-2-YL)amine has a melting point of 96-98.5 °C, a boiling point of 133-140 °C (Press: 0.08 Torr), and a density of 1.251±0.06 g/cm3 (Predicted). It is slightly soluble in chloroform and methanol .Aplicaciones Científicas De Investigación

Corrosion Inhibition

Research has shown that certain Schiff base compounds, including those related to pyridine derivatives, are effective as corrosion inhibitors for mild steel in acidic environments. These compounds function as mixed-type inhibitors, with their efficiency increasing alongside concentration. The presence of specific functional groups on the benzene ring significantly impacts their inhibitory effectiveness, suggesting that Benzyl-(4-chloro-pyridin-2-yl)amine could have potential applications in this area due to its structural similarity to the studied inhibitors (Ashassi-Sorkhabi et al., 2005).

Photoredox Catalysis

In the realm of organic synthesis, studies have highlighted the use of pyridine derivatives in photoredox catalysis. For instance, Eosin Y, when activated as a photoredox catalyst, can facilitate the synthesis of triarylpyridines from aryl ketones and benzyl amines, offering a green and efficient method for constructing complex pyridine structures. This indicates that Benzyl-(4-chloro-pyridin-2-yl)amine could serve as a precursor or participant in similar photoredox-catalyzed reactions, contributing to the synthesis of valuable organic compounds (Rohokale et al., 2016).

Green Catalysis

Additionally, Benzyl-(4-chloro-pyridin-2-yl)amine and its derivatives might find use in green catalysis, as demonstrated by the synthesis and characterization of copper-based metal-organic frameworks (MOFs) utilizing pyridine-containing ligands. These MOFs have shown promise as heterogeneous catalysts in organic transformations, such as Click and Knoevenagel reactions, under environmentally friendly conditions. This suggests potential for Benzyl-(4-chloro-pyridin-2-yl)amine derivatives to be integrated into novel catalytic systems for sustainable chemistry applications (Naskar et al., 2021).

Propiedades

IUPAC Name |

N-benzyl-4-chloropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2/c13-11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZSGGMBZVRRYDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-4-chloropyridin-2-amine | |

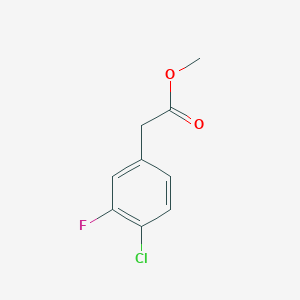

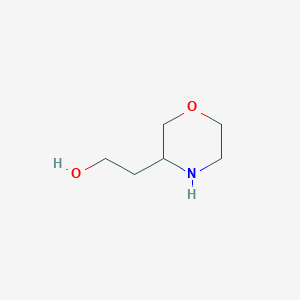

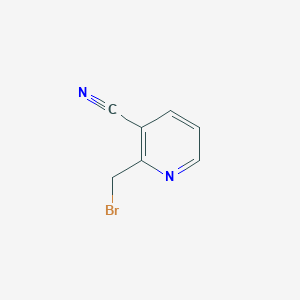

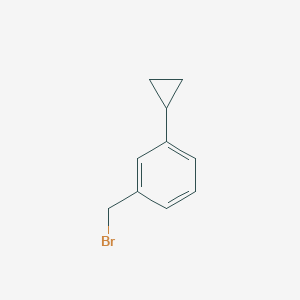

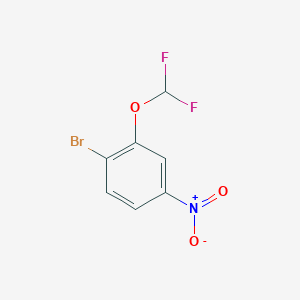

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-[(3-aminophenyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1524657.png)